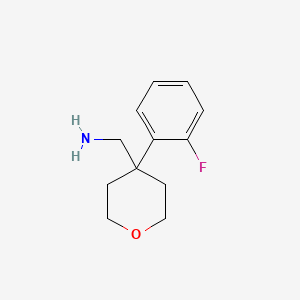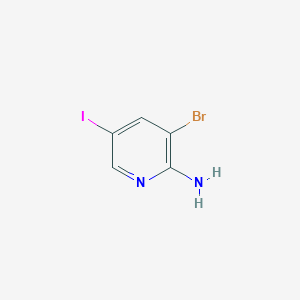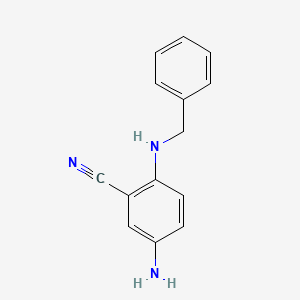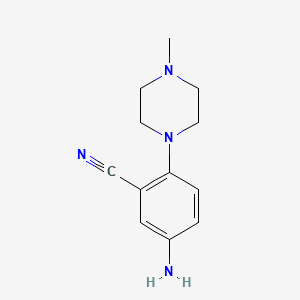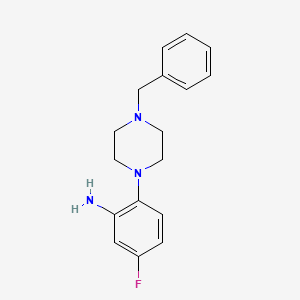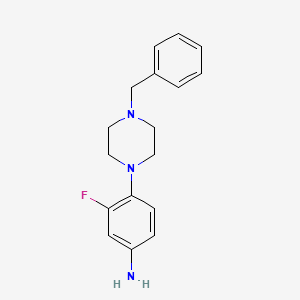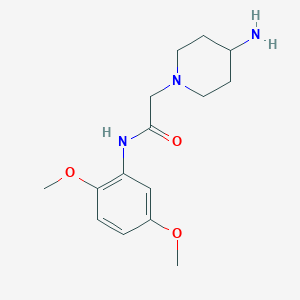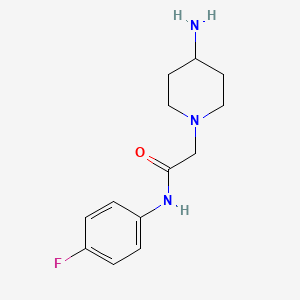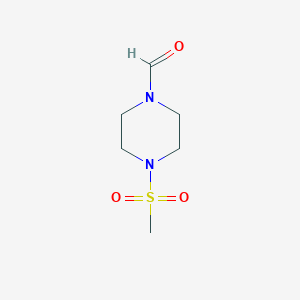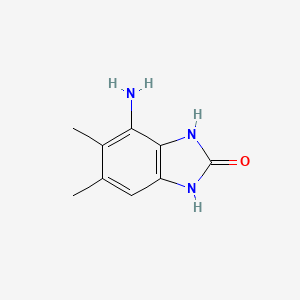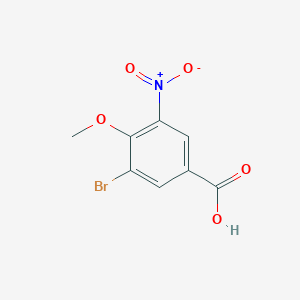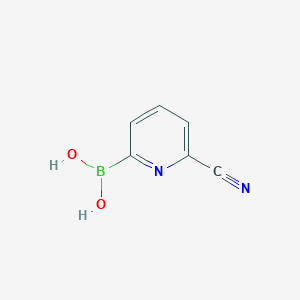
(6-氰基吡啶-2-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Cyanopyridin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C6H5BN2O2. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a cyano group at the 6-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the development of pharmaceuticals and other organic compounds .
科学研究应用
(6-Cyanopyridin-2-yl)boronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of (6-Cyanopyridin-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, (6-Cyanopyridin-2-yl)boronic acid interacts with its target through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium catalyst . The palladium catalyst first undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond . The boronic acid group, being nucleophilic, is then transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by (6-Cyanopyridin-2-yl)boronic acid . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The use of (6-Cyanopyridin-2-yl)boronic acid in this reaction contributes to its success due to the compound’s stability, ease of preparation, and environmentally benign nature .
Result of Action
The result of the action of (6-Cyanopyridin-2-yl)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of (6-Cyanopyridin-2-yl)boronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction is typically conducted under mild conditions, which can be advantageous in terms of energy efficiency and the preservation of sensitive functional groups . Additionally, the reaction is generally performed in an inert atmosphere at room temperature , which can impact the stability and efficacy of the compound.
准备方法
The synthesis of (6-Cyanopyridin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid derivative.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the activation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts, followed by borylation.
[4+2] Cycloadditions: This synthetic route involves cycloaddition reactions to form the boronic acid derivative.
化学反应分析
(6-Cyanopyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The cyano group on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts, tetraalkoxydiborane, dialkoxyhydroborane, and various metal halides. The major products formed from these reactions are typically substituted pyridines and other heterocyclic compounds .
相似化合物的比较
(6-Cyanopyridin-2-yl)boronic acid can be compared with other boronic acid derivatives, such as:
(4-Cyanopyridin-2-yl)boronic acid: Similar in structure but with the cyano group at the 4-position.
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid: Features a methoxyethoxy group instead of a cyano group.
5-Methylpyridine-3-boronic acid: Contains a methyl group instead of a cyano group.
The uniqueness of (6-Cyanopyridin-2-yl)boronic acid lies in the specific positioning of the cyano group, which can influence its reactivity and applications in synthesis and research .
属性
IUPAC Name |
(6-cyanopyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUKKKADKQKMJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701005127 |
Source


|
| Record name | (6-Cyanopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848500-38-9 |
Source


|
| Record name | (6-Cyanopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)
